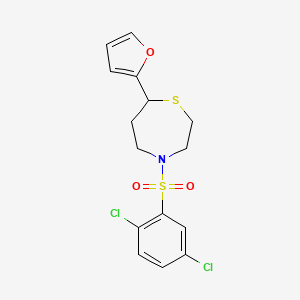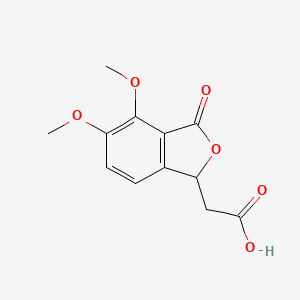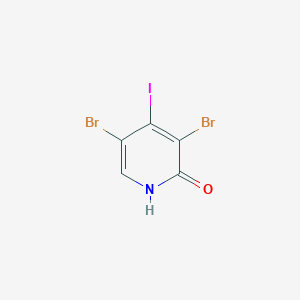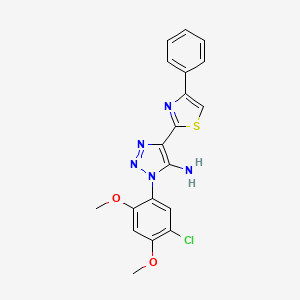![molecular formula C13H18ClN B2961952 Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride CAS No. 2470436-70-3](/img/structure/B2961952.png)
Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride, commonly known as AGN 2979, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a cyclic amine that has shown promise in various studies related to neuroscience and neuropharmacology.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of substituted tricyclic compounds, such as those derived from Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine; hydrochloride, have been actively explored. Mittal, Sarode, and Vidyasagar (2011) investigated the synthesis, characterization, and biological activity of new substituted tricyclic compounds for antimicrobial applications. These compounds showed significant antibacterial and antifungal activities, highlighting their potential in pharmaceutical development (Mittal, Sarode, & Vidyasagar, 2011).
Antimicrobial Activity
Research on the antimicrobial properties of tricyclic compounds, including those similar to Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine; hydrochloride, has shown promising results. The synthesized compounds have been evaluated against various bacterial and fungal strains, exhibiting significant anti-bacterial and anti-fungal activities. This suggests their potential use in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Interaction with Biological Systems
The interaction of tricyclic compounds with biological systems, such as their potential antiviral activity and interaction with neurotransmitter receptors, has been explored. For instance, Oka et al. (2001) designed and prepared novel tricyclic compounds with a unique amine moiety for the development of anti-influenza virus agents, highlighting one of the compounds, 2f, for its potent activity and tolerance in mice, indicating its promise as a novel anti-influenza virus agent for humans (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001).
Pharmaceutical Applications
The potential pharmaceutical applications of tricyclic compounds extend beyond antimicrobial activity. Research has explored their use in various therapeutic areas, including the development of novel antidepressants and the study of their interactions with neurotransmitter systems. For example, Richelson (1979) investigated tricyclic antidepressants for their ability to antagonize histamine H1 and muscarinic acetylcholine receptors, providing insights into their sedative effects and potential therapeutic benefits (Richelson, 1979).
properties
IUPAC Name |
tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c14-13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13;/h1-4,9-10,13H,5-8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXSSOSLNXJUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C3=CC=CC=C23)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961872.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2961873.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2961874.png)
![1-[(2-Chloro-4-fluoropyridin-3-yl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine](/img/structure/B2961876.png)
![8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2961877.png)

![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2961881.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2961883.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2961886.png)




